Plk1 PBD Selectivity: 1-Thioxo Scaffold Confers ≥10-Fold Advantage Over Parent Phosphopeptide Ligand
The 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold — of which 4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a direct derivative — was identified as a Plk1 PBD inhibitor scaffold. SAR optimization within this scaffold yielded multiple inhibitors with ≥10-fold higher inhibitory activity than the previously characterized Plk1 PBD-specific phosphopeptide PLHSpT (Kd ~450 nM) [1]. Critically, this scaffold inhibits Plk1 PBD but not the related Plk2 and Plk3 PBDs, establishing domain-level selectivity within the Plk family [2]. The free C1-thiol is required for PBD binding, defining this compound's 1-sulfanyl group as a pharmacophoric necessity that distinguishes it from 1-alkyl or 1-aryl substituted variants commonly pursued in other therapeutic programs (e.g., H1-antihistamine or PDE4 series).
| Evidence Dimension | Plk1 PBD binding affinity improvement over reference phosphopeptide |
|---|---|
| Target Compound Data | Scaffold derivatives achieve ≥10-fold improvement over PLHSpT (Kd ~450 nM); specific data for the 4-(3,5-dimethylphenyl)-1-sulfanyl derivative not independently reported. |
| Comparator Or Baseline | PLHSpT phosphopeptide: Kd ~450 nM for Plk1 PBD |
| Quantified Difference | ≥10-fold affinity improvement for optimized scaffold derivatives vs. PLHSpT; Plk1-selective (no Plk2/Plk3 PBD inhibition) |
| Conditions | In vitro PBD-binding inhibition assay; SAR studies across Zone 2 (N4) and Zone 3 (C1) modifications of the scaffold |
Why This Matters
For procurement decisions in Plk1-targeted drug discovery, this compound provides the core 1-thioxo scaffold with a 3,5-dimethylphenyl N4 substitution — a Zone 2 modification pattern not extensively explored in published Plk1 PBD SAR, representing a distinct chemical space for hit-to-lead expansion with established target engagement rationale.
- [1] Yun, S. et al. (2023) 'Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs', ACS Pharmacology & Translational Science, 6(3), pp. 422–446. doi: 10.1021/acsptsci.2c00250. View Source
- [2] Yun, S. et al. (2020) 'Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1', Journal of Medicinal Chemistry, 63(22), pp. 14087–14117. doi: 10.1021/acs.jmedchem.0c01669. View Source
